molecular formula C25H29N3O2 B13698026 1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea

1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea

Cat. No.: B13698026
M. Wt: 403.5 g/mol
InChI Key: JDXXXJZVGJSURS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea is a complex organic compound that features a cyclohexyl group, a quinoline derivative, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.

    Formation of the Phenylurea Moiety: The phenylurea group can be synthesized by reacting aniline with phosgene to form phenyl isocyanate, which is then reacted with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenylurea moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated phenylurea derivatives.

Scientific Research Applications

1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The quinoline derivative can intercalate into DNA, disrupting its function and leading to cell death. The phenylurea moiety can inhibit enzymes involved in cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-phenylurea: Lacks the quinoline derivative, making it less effective in DNA intercalation.

    1-Cyclohexyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea: Similar structure but lacks the dimethyl groups, which may affect its binding affinity and specificity.

Uniqueness

1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea is unique due to the presence of both the quinoline derivative and the phenylurea moiety, which confer distinct chemical and biological properties. The dimethyl groups on the quinoline ring enhance its binding affinity and specificity, making it a more potent compound in various applications.

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

1-cyclohexyl-1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea

InChI

InChI=1S/C25H29N3O2/c1-17-13-14-19-15-20(24(29)27-23(19)18(17)2)16-28(22-11-7-4-8-12-22)25(30)26-21-9-5-3-6-10-21/h3,5-6,9-10,13-15,22H,4,7-8,11-12,16H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

JDXXXJZVGJSURS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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